Ethyl 2-(benzo[d]oxazol-5-yl)acetate
Description
Ethyl 2-(benzo[d]oxazol-5-yl)acetate is a benzoxazole derivative featuring an ethyl ester group attached to the acetic acid moiety at position 5 of the benzoxazole ring. Benzoxazoles are heterocyclic compounds containing fused benzene and oxazole rings, known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzoxazol-5-yl)acetate |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)6-8-3-4-10-9(5-8)12-7-15-10/h3-5,7H,2,6H2,1H3 |
InChI Key |
ULMDANRPUBHXBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)OC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of 2-Aminophenol with Ethyl Chloroacetate Derivatives
One classical approach involves:
- Starting with 2-aminophenol or a substituted 2-aminophenol.
- Reacting with ethyl chloroacetate or its equivalent in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone.
- The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the benzoxazole ring with the ethyl acetate side chain at the 5-position.
- Mix 2-aminophenol with potassium hydroxide in methanol to form the phenolate ion.
- Add carbon disulfide or an alkylating agent like ethyl chloroacetate.
- Stir the mixture under reflux or room temperature conditions depending on the reactivity.
- Isolate the product by filtration, washing, and recrystallization.
This method yields this compound with moderate to good yields (typically 70-85%) and purity.
Hypervalent Iodine(III)-Promoted Tandem Reaction
Recent advances have introduced hypervalent iodine(III) reagents such as PhI(OAc)2 (iodobenzene diacetate) to promote tandem cyclization reactions:
- o-Fluoroanilines or o-aminophenols react with formamides in the presence of PhI(OAc)2 and trifluoroacetic acid.
- The reaction proceeds via oxidative cyclization to form the benzoxazole core.
- Subsequent alkylation with ethyl acetate derivatives or direct incorporation of the ethyl acetate moiety can be achieved.
This method is advantageous due to mild conditions, high selectivity, and environmentally benign reagents.
Reaction Conditions Summary:
| Reagent/Condition | Details |
|---|---|
| Starting materials | o-Fluoroaniline, formamide |
| Oxidant | PhI(OAc)2 (iodobenzene diacetate) |
| Acid | CF3COOH (trifluoroacetic acid) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature |
| Reaction time | 8 hours |
| Workup | Extraction with ethyl acetate, washing with NaHCO3, drying, chromatography |
This method has been reported to yield various benzoxazole derivatives with yields ranging from 40% to 90%, depending on substituents.
Analytical Data and Characterization
For confirmation of this compound synthesis, standard analytical techniques are employed:
- Melting Point: Characteristic melting points are noted for purity assessment.
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the chemical structure and substitution pattern.
- Mass Spectrometry (MS): Electron spray ionization (ESI) or GC-MS confirms molecular weight.
- Chromatography: Flash column chromatography on silica gel with ethyl acetate/petroleum ether mixtures is used for purification.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of 2-Aminophenol + Ethyl Chloroacetate | 2-Aminophenol, ethyl chloroacetate | K2CO3, acetone, reflux or room temp | 70-85 | Classical method, moderate to good yield |
| Hypervalent Iodine(III)-Promoted Tandem Reaction | o-Fluoroaniline, formamide | PhI(OAc)2, CF3COOH, DCM, RT, 8 h | 40-90 | Mild, selective, modern oxidative method |
Research Findings and Notes
- The hypervalent iodine(III)-promoted method allows for the synthesis of benzoxazole derivatives under mild conditions and avoids harsh reagents.
- The classical cyclization approach is well-established but may require longer reaction times and harsher conditions.
- Both methods require careful purification and characterization to ensure product identity and purity.
- The choice of method depends on substrate availability, desired yield, and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(benzo[d]oxazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Ethyl 2-(benzo[d]oxazol-5-yl)acetate is an organic compound that belongs to the class of benzoxazole derivatives and has potential applications in pharmaceuticals and other fields. It features a benzoxazole ring, a fused bicyclic structure containing benzene and oxazole rings, with an ethyl acetate moiety attached to the second carbon of the benzoxazole structure. The molecular formula of this compound is , and it has a molecular weight of approximately 217.23 g/mol.
Potential Applications
- Pharmaceuticals this compound may be used due to its biological activity. Benzoxazole derivatives, including this compound, have a wide range of reported biological activities and are known for their potential as antimicrobial, anti-inflammatory, and anticancer agents. Some studies indicate that benzoxazole derivatives can inhibit certain enzymes associated with cancer progression and inflammation, making them potential candidates for therapeutic development.
- Synthesis The synthesis of this compound can be achieved through various methods. One method involves using 2-aminophenol with other substrates, like aldehydes, and a magnetic solid acid nanocatalyst ($$Fe 3O 4@SiO 2@Am-PPC-SO 3H] [HSO 4]) in water under reflux conditions . This process can yield 79–89% in about 45 minutes, and the catalyst can be reused for four consecutive runs .
Related Benzoxazole Derivatives
This compound shares structural similarities with other compounds in the benzoxazole family:
| Compound Name | Structure Type | Notable Activity/Properties |
|---|---|---|
| Benzoxazole | Basic structure | Antimicrobial and anti-inflammatory properties |
| 2-(Benzo[d]oxazol-5-yl)acetic acid | Carboxylic acid derivative | Heparanase inhibition and potential anticancer activity |
| Ethyl 2-(benzothiazol-6-yl)acetate | Thiazole derivative | Antimicrobial properties |
| Benzimidazole | Related heterocycle | Anticancer activity |
Mechanism of Action
The mechanism of action of Ethyl 2-(benzo[d]oxazol-5-yl)acetate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer research, it inhibits specific enzymes and pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs, their substituents, molecular properties, and biological activities:
Key Comparative Findings
Substituent Effects on Bioactivity
- Chlorophenyl and Fluorophenyl Groups :
Ester Group Influence
- Ethyl vs. Methyl Esters :
Heterocyclic Modifications
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(benzo[d]oxazol-5-yl)acetate?
The compound can be synthesized via a two-step protocol:
- Step 1 : Condensation of 5-aminophenol derivatives with ethyl chloroacetate in ethanol under reflux (80°C, 12 hours) to form an intermediate.
- Step 2 : Oxidative cyclization using Pb(OAc)₄ in dichloromethane (4 hours, room temperature) to yield the benzoxazole core . Catalytic systems like Pd(PPh₃)₄ may enhance coupling efficiency for substituted derivatives via Suzuki-Miyaura reactions . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexanes 1:3) and confirm intermediate purity via ¹H NMR (400 MHz, CDCl₃) .
Q. How is the compound characterized for structural integrity and purity?
Key analytical methods include:
- ¹H/¹³C NMR : Assign peaks to confirm ester carbonyl (δ ~4.1–4.3 ppm for -OCH₂CH₃) and benzoxazole aromatic protons (δ ~7.5–8.5 ppm) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to verify purity >95% .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ matching theoretical mass .
Q. What are the primary biological targets investigated for this compound?
Studies on structurally analogous benzoxazole derivatives highlight interactions with:
- Cyclooxygenase (COX) enzymes : Molecular docking predicts binding to COX-2 active sites, suggesting anti-inflammatory potential .
- Kinases : Thiazole-containing analogs inhibit EGFR and VEGFR2 via competitive binding to ATP pockets . Validate targets using enzyme inhibition assays (e.g., fluorescence-based COX-2 kits) and cellular viability studies (MTT assays) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzoxazole ring) affect bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -CF₃) : Enhance metabolic stability and binding affinity (e.g., trifluoromethyl analogs show 5-fold higher COX-2 inhibition vs. unsubstituted derivatives) .
- Polar substituents (e.g., -NH₂) : Improve solubility but reduce membrane permeability (logP decreases by ~1.5 units) . Optimize substituents using computational tools (e.g., Schrödinger’s Glide for docking scores) followed by synthesis and kinetic profiling .
Q. How can contradictory data on enzyme inhibition potency across assays be resolved?
Discrepancies may arise from:
- Assay conditions : Varying pH or Mg²⁺ concentrations alter IC₅₀ values (e.g., 10 mM Mg²⁺ increases IC₅₀ by 3-fold in kinase assays) .
- Off-target effects : Screen against related enzymes (e.g., COX-1 vs. COX-2) using selectivity panels .
- Orthogonal validation : Combine radiometric (³H-substrate) and fluorescence polarization assays to confirm target engagement .
Q. What computational strategies predict binding modes and optimize pharmacokinetics?
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories) under physiological conditions .
- ADMET Prediction : Use QikProp to estimate permeability (Caco-2 >50 nm/s) and cytochrome P450 inhibition risks .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding energy (ΔΔG) to prioritize synthetic targets .
Q. What strategies mitigate instability of the ester group in physiological conditions?
- Prodrug Design : Replace the ethyl ester with tert-butyl or pivaloyloxymethyl groups to delay hydrolysis .
- Co-solvent Systems : Use PEG-400 or cyclodextrin formulations to enhance plasma stability (t₁/₂ >6 hours) . Monitor degradation via LC-MS in simulated gastric fluid (pH 2.0) and human liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
